2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core substituted with a tert-butyl group, a methoxy group, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of the benzenesulfonyl chloride intermediate: This step involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Cyclization to form the tetrahydroisoquinoline core: The intermediate is then reacted with an appropriate amine under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzenesulfonyl derivatives.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(5-tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Tert-butyl-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 5-tert-butyl-2-methoxybenzenesulfonyl chloride
- 2-Methoxy-5-(2-methyl-2-propanyl)benzenesulfonyl chloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a benzenesulfonyl group and a tetrahydroisoquinoline core. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2-(5-tert-butyl-2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-20(2,3)17-9-10-18(24-4)19(13-17)25(22,23)21-12-11-15-7-5-6-8-16(15)14-21/h5-10,13H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVTWJUPYXYKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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